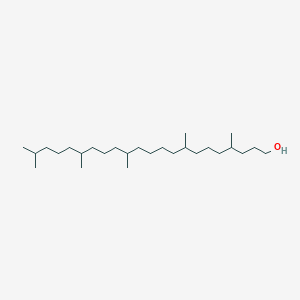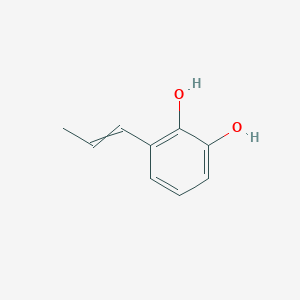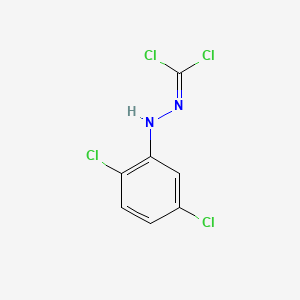![molecular formula C12H26O8Si B14292405 2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) CAS No. 113880-91-4](/img/structure/B14292405.png)
2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): is a complex organosilicon compound. It features a silanetriol core with three ethan-1-ol groups and an oxirane (epoxide) group attached via a propyl linker. This compound is of interest due to its unique structure, which combines the reactivity of the oxirane group with the stability and versatility of the silanetriol core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) typically involves the following steps:
Epoxidation: The oxirane group is introduced through the epoxidation of an alkene precursor using reagents such as peracids (e.g., m-chloroperoxybenzoic acid).
Silanetriol Formation: The silanetriol core is synthesized by hydrolyzing a trialkoxysilane precursor under acidic or basic conditions.
Linking: The propyl linker is attached via a nucleophilic substitution reaction, where the hydroxyl groups of the silanetriol react with a halogenated propyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation to form diols.
Reduction: The compound can be reduced to break the oxirane ring, forming a diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Diols.
Reduction: Diols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor for the synthesis of more complex organosilicon compounds.
- Acts as a crosslinking agent in polymer chemistry.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a biocompatible material in medical implants and prosthetics.
Industry:
- Utilized in the production of advanced coatings and adhesives due to its strong bonding properties and stability.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of the oxirane group and the stability of the silanetriol core. The oxirane group can undergo ring-opening reactions, which are crucial for its function as a crosslinking agent. The silanetriol core provides a stable scaffold that can interact with various substrates, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
2,2’,2’'-[({3-[(Epoxypropoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): Similar structure but with different substituents on the silanetriol core.
2,2’,2’'-[({3-[(Methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): Lacks the oxirane group, resulting in different reactivity.
Uniqueness:
- The presence of the oxirane group in 2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) imparts unique reactivity, making it suitable for applications requiring crosslinking and stable complex formation.
- The combination of the silanetriol core with the oxirane group provides a balance of stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
113880-91-4 |
|---|---|
Formule moléculaire |
C12H26O8Si |
Poids moléculaire |
326.41 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxyethanol |
InChI |
InChI=1S/C12H26O8Si/c13-2-6-18-21(19-7-3-14,20-8-4-15)9-1-5-16-10-12-11-17-12/h12-15H,1-11H2 |
Clé InChI |
KQAUTPWEISOBIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCC[Si](OCCO)(OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


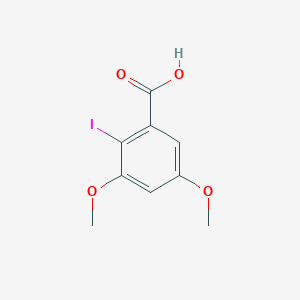
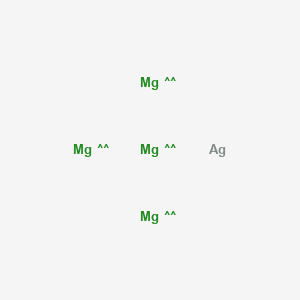

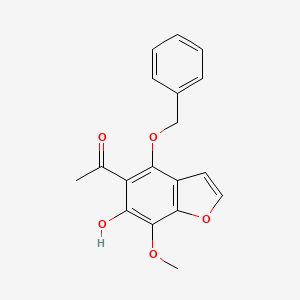
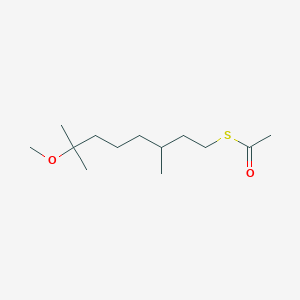
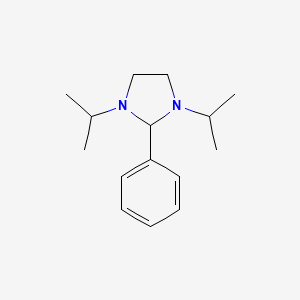
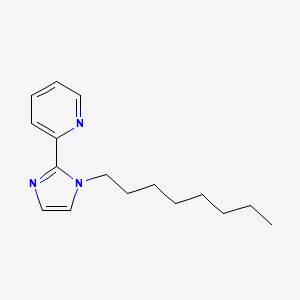
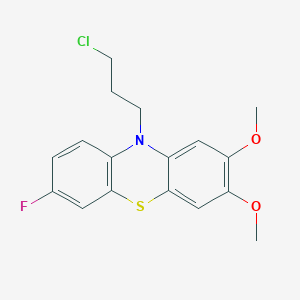

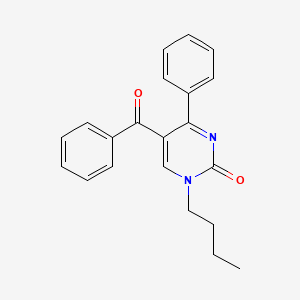
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
